SCH-202676

GPCR Allosteric Modulation Muscarinic Receptor Pharmacology Receptor Internalization

Choose SCH-202676 for its unmatched dual-mode GPCR engagement: DTT-reversible sulfhydryl modification with differential agonist/antagonist dissociation control across adenosine subtypes. This thiadiazole probe uniquely accelerates A3 agonist dissociation while slowing A1 antagonist dissociation—no single-subtype modulator replicates this. Also inhibits 3CLpro (IC50 0.655 µM), reducing dual-project procurement costs. Substituting structural analogs (e.g., LUF5792) requires full assay revalidation.

Molecular Formula C15H14BrN3S
Molecular Weight 348.3 g/mol
CAS No. 265980-25-4
Cat. No. B031778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH-202676
CAS265980-25-4
SynonymsN-(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-methanamine Hydrobromide; 
Molecular FormulaC15H14BrN3S
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br
InChIInChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
InChIKeyYJYGOWVFDGULLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

SCH-202676 (CAS 265980-25-4): GPCR Allosteric Modulator & Sulfhydryl-Reactive Probe for Receptor Pharmacology


SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine hydrobromide) is a thiadiazole-based GPCR modulator that inhibits both agonist and antagonist radioligand binding across a wide spectrum of structurally unrelated G protein-coupled receptors (GPCRs) with reported IC50 values spanning 0.1–1.8 µM [1][2]. Unlike traditional orthosteric ligands, SCH-202676 exhibits a non-competitive, reversible interaction with GPCRs that is G-protein independent, and its effects are abrogated by the reducing agent dithiothreitol (DTT), indicating a sulfhydryl (thiol)-sensitive mechanism rather than true allosteric modulation [3]. This dual nature—acting as a broad-spectrum GPCR binding inhibitor while also serving as a tool to interrogate thiol-dependent receptor function—positions SCH-202676 as a unique chemical probe for dissecting receptor pharmacology [4].

Why SCH-202676 Cannot Be Replaced by Other GPCR Allosteric Modulators or Orthosteric Antagonists


Generic substitution of SCH-202676 with conventional GPCR allosteric modulators (e.g., C7/3-phth, PD 81,723) or orthosteric ligands fails because SCH-202676 operates via a distinct dual-mode mechanism involving both extracellular and intracellular receptor engagement, exhibits divergent effects on agonist versus antagonist dissociation kinetics across adenosine receptor subtypes, and is uniquely susceptible to thiol-based inactivation [1][2]. Moreover, structural analogs like LUF5792, LUF5794, and LUF5789 differ substantially in potency and selectivity for agonist versus antagonist binding, meaning that any change in chemical identity directly alters the experimental output [3]. These compound-specific pharmacological fingerprints preclude direct replacement without revalidation of all receptor-binding and functional assays.

Quantitative Differentiation of SCH-202676 from Closest Analogs and Alternative Modulators


SCH-202676 vs. C7/3-phth: Divergent Allosteric Mechanism at M1 Muscarinic Receptors

In contrast to the prototypical mAChR allosteric modulator C7/3-phth, which retards [3H]NMS dissociation, SCH-202676 had no effect on [3H]NMS dissociation kinetics at M1 mAChRs but completely inhibited [3H]NMS binding with a Hill slope significantly greater than unity (nH > 1) [1]. This indicates positive cooperativity and a distinct binding site that does not overlap with the C7/3-phth allosteric pocket.

GPCR Allosteric Modulation Muscarinic Receptor Pharmacology Receptor Internalization

SCH-202676 vs. PD 81,723: Opposite Effects on Adenosine A1 Receptor Internalization

At 10 µM, SCH-202676 effectively prevented CPA-induced internalization of human adenosine A1 receptors, whereas the allosteric enhancer PD 81,723 (10 µM) enhanced internalization, causing 59% internalization at 400 nM CPA compared to 25% with CPA alone [1]. Neither compound alone affected basal internalization.

Adenosine Receptor Receptor Trafficking Allosteric Enhancer vs. Inhibitor

SCH-202676 vs. LUF5792, LUF5794, LUF5789: Differential Potency for Agonist vs. Antagonist Binding at Adenosine A1 Receptors

Among four structurally related thiadiazole compounds, SCH-202676 (7a) was an allosteric inhibitor of agonist ([3H]CCPA) binding to human A1 adenosine receptors, but its effect on antagonist ([3H]DPCPX) binding was ambiguous and weaker [1]. LUF5792 (7k) was the most potent allosteric inhibitor of agonist binding overall, whereas LUF5794 (7l) and LUF5789 (8e) showed varying effects on antagonist binding [1]. This indicates that subtle structural modifications (e.g., substituents on the thiadiazole ring) significantly alter the pharmacological profile.

Adenosine Receptor Allosteric Modulators Structure-Activity Relationship Radioligand Binding

SCH-202676 Exhibits Subtype-Specific Modulation of Ligand Dissociation Kinetics at Adenosine Receptors

SCH-202676 (10 µM) differentially modulated agonist and antagonist dissociation from human adenosine A1, A2A, and A3 receptors [1]. At A3 receptors, it selectively accelerated agonist dissociation; at A1 receptors, it slowed antagonist dissociation; and at A2A receptors, it accelerated antagonist dissociation [1]. In contrast, it had no effect on P2Y1 nucleotide receptor ligand binding or dissociation [1].

Adenosine Receptor Subtypes Ligand Dissociation Kinetics Receptor Occupancy State

SCH-202676 Activity Is Abrogated by DTT, Distinguishing It from True Allosteric Modulators

In functional [35S]GTPγS binding assays, SCH-202676 (10−7–10−5 M) elicited nonspecific effects in the absence of DTT, but these effects were fully reversed upon addition of 1 mM DTT [1]. 1H NMR analysis confirmed structural changes in SCH-202676 after incubation with DTT or brain tissue [1]. In routine DTT-containing incubations, SCH-202676 had no effect on receptor-driven G protein activity, indicating that its modulatory action is thiol-dependent and not a true allosteric mechanism [1].

GPCR Pharmacology Sulfhydryl Reactivity Mechanism of Action

SCH-202676 Inhibits 3CLpro with IC50 = 0.655 µM, Expanding Utility Beyond GPCR Modulation

SCH-202676 hydrobromide inhibits the SARS-CoV-2 main protease (3CLpro) in a time-dependent manner with an IC50 value of 0.655 µM . This activity is independent of its GPCR-modulatory effects and represents a structurally distinct application. While many GPCR modulators lack antiviral activity, SCH-202676's inhibition of 3CLpro provides a secondary, non-GPCR-based research application.

Antiviral Research 3CLpro Inhibitor SARS-CoV-2

Optimal Scientific and Industrial Use Cases for SCH-202676 Based on Quantitative Differentiation


Dissecting Subtype-Specific Adenosine Receptor Modulation Kinetics

SCH-202676 is uniquely suited for experiments requiring differential perturbation of agonist versus antagonist dissociation across adenosine A1, A2A, and A3 receptors. Its ability to accelerate agonist dissociation at A3 while slowing antagonist dissociation at A1, with no effect on P2Y1 receptors, enables precise temporal control of receptor occupancy states [1]. This cannot be achieved with single-subtype selective modulators or pan-GPCR agonists/antagonists.

Investigating GPCR Sulfhydryl-Dependent Signaling Mechanisms

SCH-202676's thiol-reactive nature, reversible by DTT, makes it an essential tool for probing the functional role of cysteine residues and disulfide bonds in GPCR activation and desensitization [1]. Experiments can be designed to compare receptor signaling in the presence versus absence of DTT, isolating sulfhydryl-dependent components of the GPCR signaling cascade.

Comparing Allosteric Mechanisms: M1 mAChR C7/3-phth vs. SCH-202676 Binding Site Mapping

Given that SCH-202676 does not affect [3H]NMS dissociation kinetics at M1 mAChRs (unlike C7/3-phth) and exhibits positive cooperativity (Hill slope > 1), it is an ideal comparator for mapping distinct allosteric binding pockets on the M1 receptor [1]. Researchers can use SCH-202676 to define a novel allosteric site that is functionally and spatially distinct from the classic C7/3-phth site.

Dual-Use Probe for GPCR and Antiviral (3CLpro) Research

For laboratories conducting parallel studies on GPCR signaling and coronavirus protease inhibition, SCH-202676 serves as a cost-effective dual-use chemical probe. It inhibits GPCR ligand binding (IC50 0.1–1.8 µM) [1] and inhibits 3CLpro (IC50 0.655 µM) , reducing the need to purchase and maintain separate compounds for each target. This is particularly advantageous in academic settings with limited chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH-202676

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.